N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N2O3S/c23-20(21-17-10-11-26(24,25)14-17)13-22-18-9-5-4-8-16(18)12-19(22)15-6-2-1-3-7-15/h1-12,17H,13-14H2,(H,21,23) |
InChI Key |
MFMQRUBSXFPTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene derivative linked to an indole moiety through an acetamide group. The molecular formula is , with a molecular weight of approximately 357.46 g/mol. Its structural attributes contribute to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Derivative : The starting material is often a substituted thiophene which undergoes oxidation to introduce the dioxido group.
- Coupling with Indole : The thiophene derivative is then reacted with an indole compound under appropriate conditions to form the acetamide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Biological Activity and Research Findings
Recent studies have highlighted several key biological activities associated with this compound:
Antitumor Effects
Research has demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to activate intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has shown promising results against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Case Study 1: Antitumor Activity in Breast Cancer
A study conducted on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The results indicated a potential therapeutic application for breast cancer treatment.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, supporting further investigation into its mechanism and potential as an antibiotic.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with related acetamide derivatives:
Key Observations
Core Heterocycles and Bioactivity: The target compound’s 2,3-dihydrothiophene sulfone core distinguishes it from thiadiazole (e.g., 5e ) or thiazinan sulfone (e.g., ) derivatives. Indole-containing acetamides (e.g., ) are widely explored for CNS activity, but the target’s 2-phenylindole substituent may confer unique selectivity due to steric and electronic effects.
In contrast, the target compound’s sulfone group balances lipophilicity with polarity. Chiral centers (e.g., ) introduce stereochemical complexity, affecting binding affinity to biological targets.
Synthetic Yields and Practicality :
- Thiadiazole derivatives (e.g., 5e–5m ) exhibit moderate to high yields (68–88%), suggesting robust synthetic routes. The target compound’s synthesis may face challenges due to the sulfone and indole moieties requiring controlled oxidation and coupling steps.
Hydrogen Bonding and Crystal Packing :
- Indole-acetamide derivatives (e.g., ) form intramolecular hydrogen bonds (N–H···O), stabilizing their crystal structures. The sulfone group in the target compound may engage in stronger hydrogen bonds (S=O···H–N), influencing solubility and crystallinity .
Biological Activity :
- While thiadiazole derivatives (5e ) show antimicrobial activity, indole-acetamides (e.g., ) are explored for cytotoxicity. The target compound’s activity remains speculative but could align with kinase inhibitors due to structural resemblance to ATP-binding site ligands.
Preparation Methods
Friedel-Crafts Alkylation
A modified Friedel-Crafts reaction using benzyl bromide in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the indole C2 position. The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding 2-phenyl-1H-indole with ~65% efficiency after silica gel chromatography (hexane/ethyl acetate 4:1).
Palladium-Catalyzed Coupling
An alternative route involves Suzuki-Miyaura coupling between 2-bromoindole and phenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (90°C, 12 h), this method achieves higher regioselectivity (>85% yield).
N-Alkylation of 2-Phenyl-1H-Indole
Introducing the acetamide side chain requires selective N1-alkylation. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) deprotonates indole, enabling nucleophilic attack on α-haloacetates.
Reaction with Ethyl Bromoacetate
A suspension of 2-phenyl-1H-indole (1.0 equiv) and NaH (1.2 equiv) in dry DMSO is stirred at 60°C for 1 h. Ethyl bromoacetate (1.5 equiv) is added dropwise, and the mixture is heated at 70°C for 3 h. Workup with aqueous NH₄Cl and ethyl acetate extraction affords ethyl 2-(2-phenyl-1H-indol-1-yl)acetate (78% yield).
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified using LiOH in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 h, yielding 2-(2-phenyl-1H-indol-1-yl)acetic acid (92% yield).
Preparation of 1,1-Dioxido-2,3-dihydrothiophen-3-amine
The sulfolane-derived amine is synthesized via oxidation and reductive amination:
Oxidation of Thiophene
Thiophene is oxidized to thiophene-1,1-dioxide using 3-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 8 h). The sulfone is hydrogenated over Ra-Ni in ethanol (50 psi H₂, 12 h) to yield 2,3-dihydrothiophene-1,1-dioxide.
Introduction of Amine Group
Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (pH 4.5, 24 h) produces 1,1-dioxido-2,3-dihydrothiophen-3-amine (64% yield).
Amide Bond Formation
Coupling the carboxylic acid and amine components is achieved via activated intermediates:
Acid Chloride Method
2-(2-Phenyl-1H-indol-1-yl)acetic acid is treated with oxalyl chloride (1.2 equiv) in THF at 0°C for 2 h. The resultant acid chloride is reacted with 1,1-dioxido-2,3-dihydrothiophen-3-amine and triethylamine in dichloromethane (0°C to RT, 4 h), yielding the title compound (71% yield).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid and amine are coupled at RT for 12 h (68% yield).
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/methanol 95:5) and recrystallized from ethanol/water.
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, indole H7), 7.68–7.62 (m, 2H, Ph), 7.45–7.38 (m, 3H, Ph), 7.32 (t, J = 7.6 Hz, 1H, indole H5), 7.12 (s, 1H, indole H3), 5.02 (s, 2H, CH₂CO), 4.11–4.05 (m, 1H, dihydrothiophen H3), 3.82–3.75 (m, 2H, dihydrothiophen H2/H4), 2.95–2.88 (m, 2H, dihydrothiophen H5).
-
HRMS (ESI+) : m/z calc. for C₂₀H₁₇N₂O₃S [M+H]⁺: 381.0911, found: 381.0909.
Optimization and Challenges
-
Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require slow reagent addition and ice baths to prevent side reactions.
-
Moisture Sensitivity : Anhydrous conditions are critical during amide coupling to avoid hydrolysis of acid chlorides.
-
Stereochemical Considerations : The dihydrothiophen sulfone adopts a puckered conformation, influencing amine nucleophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
